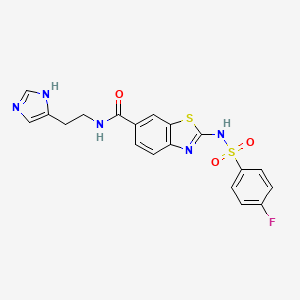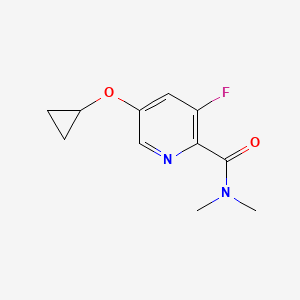
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol. This compound is characterized by its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to the picolinamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide typically involves multiple steps, starting with the preparation of the picolinamide core. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The starting material, picolinic acid, is converted to picolinamide through a reaction with ammonia or an amine derivative.
Introduction of the Fluorine Atom: The picolinamide core is then fluorinated using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a cyclopropyl alcohol derivative reacts with the fluorinated picolinamide.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced through a reaction with dimethylamine under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted picolinamides and related compounds.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving picolinamide derivatives.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the biological system and the specific disease being targeted.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-5-fluoro-N-methylaniline
3-Cyclopropoxy-5-fluoro-N,N-dimethylpicolinamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C11H13FN2O2 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-fluoro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)11(15)10-9(12)5-8(6-13-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
RBNXJLPZAGCQLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine](/img/structure/B15174335.png)
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
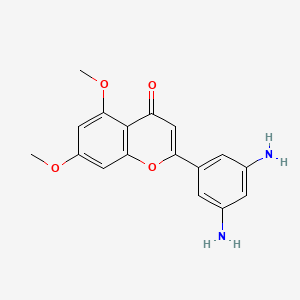
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
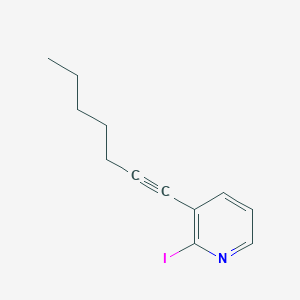
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
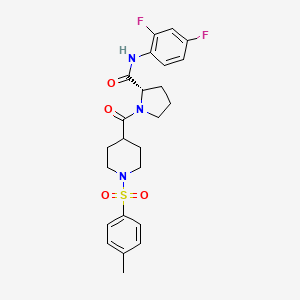
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
